molecular formula C14H20BrN3O3 B582049 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine CAS No. 914347-76-5

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Cat. No.: B582049
CAS No.: 914347-76-5
M. Wt: 358.236
InChI Key: GKKCIZYFXVJWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a chemical compound with the molecular formula C14H20BrN3O3. It is a piperidine derivative that features a bromopyrimidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Scientific Research Applications

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

Researchers continue to explore piperidine derivatives for drug development, making them a fascinating area of study . If you need more information or have additional questions, feel free to ask! 😊

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is unique due to its specific combination of a piperidine ring and a bromopyrimidine moiety, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

tert-butyl 3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKCIZYFXVJWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661757
Record name tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-76-5
Record name tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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